Oxfendazole

Catalog No.
S581518
CAS No.
53716-50-0
M.F
C15H13N3O3S
M. Wt
315.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxfendazole

CAS Number

53716-50-0

Product Name

Oxfendazole

IUPAC Name

methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)

InChI Key

BEZZFPOZAYTVHN-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3

Synonyms

FBZ-SO, fenbendazole sulfoxide, methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, oxfendazole, oxfendazole monohydrochloride, RS 8858, Synanthic

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3

Veterinary Medicine:

  • Treatment of gastrointestinal nematodes: Oxfendazole is a well-established and effective treatment for various gastrointestinal nematodes in animals like cattle, sheep, goats, horses, and pigs. Studies have demonstrated its efficacy against hookworms, roundworms, and tapeworms. Source: Merck Veterinary Manual
  • Control of zoonotic parasites: Some helminths infecting animals can also transmit to humans (zoonotic parasites). Oxfendazole plays a role in controlling these parasites in animal populations, indirectly protecting human health. Source: World Health Organization

Neglected Tropical Diseases (NTDs):

  • Lymphatic filariasis: This NTD, also known as elephantiasis, is caused by filarial nematodes. Research suggests oxfendazole might be effective against adult worms (macrofilaricidal activity), potentially offering a shorter treatment duration compared to current drugs. Source: National Institutes of Health:
  • Onchocerciasis (river blindness): Similar to lymphatic filariasis, oxfendazole shows promise against adult worms in onchocerciasis, potentially improving treatment options. Source: Drugs for Neglected Diseases Initiative:
  • Other NTDs: Studies are ongoing to explore the potential of oxfendazole against other NTDs like cysticercosis and trichuriasis. Early results are encouraging, but more research is needed. Source: PLOS Neglected Tropical Diseases:

Important Considerations:

  • While research is promising, oxfendazole is not currently approved for use in humans. Further clinical trials are necessary to establish its safety and efficacy in human populations.
  • The development of drug resistance is a concern with any antiparasitic medication. Careful monitoring and responsible use are crucial to prevent resistance development.

Oxfendazole is a broad-spectrum anthelmintic compound classified under the benzimidazole group. Its chemical structure is characterized by the formula C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S and it is specifically recognized as the sulfoxide metabolite of fenbendazole. Oxfendazole is primarily used in veterinary medicine to protect livestock from various parasitic infections, including those caused by roundworms, strongyles, and pinworms . The compound functions by disrupting the microtubule formation in parasites, leading to their degeneration and subsequent death .

Oxfendazole's anthelmintic activity targets the parasite's microtubules. Microtubules are essential for the worm's motility and other cellular processes. Oxfendazole binds to β-tubulin, a subunit of microtubules, preventing their polymerization and disrupting the parasite's cytoskeleton []. This disrupts parasite movement and essential cellular functions, ultimately leading to its death [].

Oxfendazole is generally considered safe for its intended use in livestock at recommended doses []. However, some potential hazards exist:

  • Toxicity: High doses can cause mild side effects in animals, such as gastrointestinal upset [].
  • Environmental Impact: Improper use or disposal of oxfendazole can contaminate water sources and potentially harm non-target organisms [].
, particularly those that convert fenbendazole into its sulfoxide form. One notable reaction includes the oxidation of fenbendazole using hydrogen peroxide or other oxidizing agents in the presence of hydrogen chloride . The general reaction can be summarized as follows:

  • Oxidation Reaction:
    Fenbendazole+Oxidizing AgentOxfendazole\text{Fenbendazole}+\text{Oxidizing Agent}\rightarrow \text{Oxfendazole}
  • Hydrochloride Formation:
    Oxfendazole can also be converted into oxfendazole hydrochloride through reactions with hydrogen chloride, which can be facilitated under controlled conditions involving temperature and concentration adjustments .

Oxfendazole exhibits significant biological activity as an anthelmintic agent. It operates primarily by inhibiting glucose uptake in parasitic organisms and disrupting their microtubule structures, which are essential for cellular processes . This mechanism renders it effective against a wide array of gastrointestinal parasites found in livestock, including:

  • Nematodes: Such as Haemonchus, Ostertagia, and Cooperia.
  • Cestodes: Various species of tapeworms affecting livestock.

Despite its efficacy, oxfendazole has a relatively short residual effect in non-ruminants and is not effective against flukes or external parasites .

The synthesis of oxfendazole can be achieved through various methods, including:

  • Oxidation of Fenbendazole:
    • Using hydrogen peroxide or similar oxidants.
    • Reaction conditions typically involve temperatures ranging from 1°C to 100°C.
  • Hydrochloride Formation:
    • Reacting oxfendazole with hydrogen chloride in ethanol or dimethylformamide under specific molar ratios to produce oxfendazole hydrochloride .
  • Alternative Methods:
    • Utilizing thiobendazole as a precursor in the presence of oxidizing agents to yield oxfendazole directly.

These methods emphasize the versatility of oxfendazole synthesis, allowing for various applications in veterinary medicine.

Oxfendazole is primarily applied in veterinary settings for the treatment and prevention of parasitic infections in livestock. Its applications include:

  • Livestock Treatment: Effective against gastrointestinal worms in cattle, sheep, goats, and pigs.
  • Formulation Types: Available as pills, drenches, boluses, and injectable forms tailored for different animal species .
  • Research

Oxfendazole shares structural similarities with several other compounds within the benzimidazole class. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
FenbendazoleC15H13N3O2SC_{15}H_{13}N_{3}O_{2}SPrecursor to oxfendazole; less potent
AlbendazoleC12H15N3O2C_{12}H_{15}N_{3}O_{2}Broader spectrum; effective against flukes
ThiabendazoleC10H8N2SC_{10}H_{8}N_{2}SUsed mainly for crop protection; different application scope
MebendazoleC16H19N3O3C_{16}H_{19}N_{3}O_{3}Effective against a wider range of helminths

Uniqueness of Oxfendazole

Oxfendazole's unique position arises from its specific sulfoxide structure that enhances its efficacy against certain parasitic infections while being less toxic compared to other benzimidazoles. Its application primarily focuses on veterinary use, distinguishing it from others that may have broader applications or different target organisms .

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

315.06776246 g/mol

Monoisotopic Mass

315.06776246 g/mol

Heavy Atom Count

22

Melting Point

253 °C

UNII

OMP2H17F9E

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 76 of 77 companies with hazard statement code(s):;
H319 (51.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (46.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (46.05%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anthelmintics

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

53716-50-0

Wikipedia

Oxfendazole

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-09-13
Guinan JJ: Oxfendazole treatment of horses. Aust Vet J. 1983 Jun;60(6):193-4. [PMID:6626071]
Rowlands DT, Shepherd MT, Collins KR: The oxfendazole pulse release bolus. J Vet Pharmacol Ther. 1988 Dec;11(4):405-8. [PMID:3210268]
Middelberg A, McKenna PB: Oxfendazole resistance in Nematodirus spathiger. N Z Vet J. 1983 May;31(5):65-6. [PMID:16030961]
Jones PG: Oxfendazole and ivermectin in calves. Vet Rec. 1988 Feb 6;122(6):143-4. [PMID:3369070]
Marriner SE, Bogan JA: Pharmacokinetics of oxfendazole in sheep. Am J Vet Res. 1981 Jul;42(7):1143-5. [PMID:7271032]
Kingsbury PA, Rowlands DT, Reid JF: Anthelmintic activity of oxfendazole in pigs. Vet Rec. 1981 Jan 3;108(1):10-1. [PMID:7233774]
Soraci AL, Mestorino N, Errecalde JO: Some pharmacokinetic parameters of oxfendazole in sheep. Vet Res Commun. 1997 May;21(4):283-7. [PMID:9151412]
Webb RF, McCully CH: Resistance of Haemonchus contortus to oxfendazole. Aust Vet J. 1979 Jul;55(7):347-8. [PMID:518439]
Morgan DW: Toxicity study of oxfendazole in pregnant sows. Vet Rec. 1982 Aug 21;111(8):161-3. [PMID:7135784]
Ortiz P, Terrones S, Cabrera M, Hoban C, Ceballos L, Moreno L, Canton C, Donadeu M, Lanusse C, Alvarez L: Oxfendazole flukicidal activity in pigs. Acta Trop. 2014 Aug;136:10-3. doi: 10.1016/j.actatropica.2014.03.024. Epub 2014 Apr 5. [PMID:24713198]
Yannai, Shmuel (2003). Dictionary of Food Compounds with : Additives, Flavors, and Ingredients. CRC Press LLC.

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